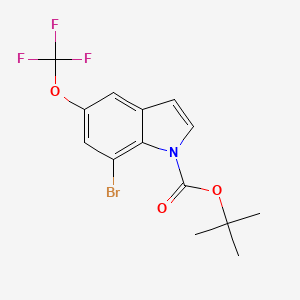

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate

描述

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate is a halogenated indole derivative featuring a bromo substituent at the 7-position and a trifluoromethoxy group at the 5-position of the indole ring. The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthetic processes.

属性

分子式 |

C14H13BrF3NO3 |

|---|---|

分子量 |

380.16 g/mol |

IUPAC 名称 |

tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate |

InChI |

InChI=1S/C14H13BrF3NO3/c1-13(2,3)22-12(20)19-5-4-8-6-9(21-14(16,17)18)7-10(15)11(8)19/h4-7H,1-3H3 |

InChI 键 |

AGLDASSRZPHNTI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC(=CC(=C21)Br)OC(F)(F)F |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate generally proceeds via:

- Construction or procurement of the indole core.

- Selective bromination at the 7-position of the indole ring.

- Introduction of the trifluoromethoxy group at the 5-position.

- Protection of the indole nitrogen with a tert-butyl carbamate group (Boc protection).

This sequence ensures the regioselective installation of functional groups and protection of the reactive nitrogen for further synthetic manipulations.

Detailed Preparation Steps

Starting Material and Bromination

The synthesis often begins with commercially available indole or a substituted indole derivative. Selective bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, typically in acetonitrile or another polar aprotic solvent, to afford 7-bromoindole intermediates with high regioselectivity. This step is critical and requires careful temperature control to avoid polybromination or substitution at undesired positions.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy substituent (-OCF3) at the 5-position is introduced via trifluoromethylation or trifluoromethoxylation reactions. One reported method involves treatment of a suitably functionalized phenol intermediate with trifluoromethylating reagents such as ClCF2CO2Me in the presence of KF, KBr, and CuI catalysts in DMF solvent. This approach, adapted from Su et al., allows moderate yields of trifluoromethoxy-substituted phenols, which can then be converted into the indole framework or further functionalized.

Nitrogen Protection with tert-Butyl Carbamate (Boc)

Protection of the indole nitrogen is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions, typically in the presence of a base such as triethylamine or sodium bicarbonate. This step yields the tert-butyl carbamate derivative, stabilizing the nitrogen and preventing unwanted side reactions during subsequent synthetic steps.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective bromination | NBS, acetonitrile, controlled temperature | 7-bromoindole intermediate |

| 2 | Trifluoromethoxylation | ClCF2CO2Me, KF, KBr, CuI, DMF | 5-(trifluoromethoxy) substituted phenol |

| 3 | Indole formation (if needed) | Cyclization or coupling methods | 5-(trifluoromethoxy)-7-bromoindole |

| 4 | Boc protection | Boc2O, base (triethylamine), solvent | This compound |

Alternative Approaches and Catalysis

Some synthetic routes may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install substituents on the indole ring or to build the indole core from halogenated precursors. Iron(II)-phthalocyanine catalysis has also been reported for intramolecular C(sp3)–H amination reactions in related indole systems, which may be adaptable for functionalization steps.

化学反应分析

Types of Reactions

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Ester Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole core .

科学研究应用

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

Biology: The compound’s unique functional groups make it a useful probe for studying biological processes involving indole derivatives.

Medicine: Indole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.

作用机制

The mechanism of action of tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The indole core can participate in π-π interactions and hydrogen bonding, contributing to its biological activity .

相似化合物的比较

Structural Similarity and Key Substituents

The compound shares structural motifs with other tert-butyl-protected brominated aromatic systems. Below is a comparative analysis based on substituents, molecular properties, and similarity indices (Table 1):

Table 1: Structural and Molecular Comparison

*Boc = tert-butoxycarbonyl; †Calculated molecular weight based on formula.

Key Differences and Functional Implications

Substituent Effects: The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects compared to methoxy or methyl groups in analogs like tert-butyl (4-bromo-2-methylphenyl)carbamate. This enhances electrophilicity at the brominated position, favoring cross-coupling reactions .

Reactivity and Stability :

- Bromine at the 7-position (target compound) vs. 5-position (CAS 182344-70-3) influences regioselectivity in substitution reactions. For example, 7-bromoindoles may exhibit distinct reactivity in palladium-catalyzed couplings due to steric and electronic differences .

- The saturated indoline core in CAS 143262-17-3 reduces aromaticity, likely decreasing conjugation and altering solubility compared to the fully aromatic indole system .

Biological and Material Applications: Trifluoromethoxy groups are associated with improved metabolic stability and membrane permeability in drug candidates, making the target compound more favorable in medicinal chemistry than analogs with methoxy or methyl groups .

生物活性

Tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique trifluoromethoxy group that enhances its chemical reactivity and biological activity. This article explores its biological properties, including structure-activity relationships (SAR), potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C14H13BrF3NO3

- Molecular Weight : Approximately 360.16 g/mol

- CAS Number : 2940951-92-6

The presence of the trifluoromethoxy group is believed to improve the compound's lipophilicity and bioavailability, which are critical factors for biological activity.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives often depends on their structural modifications. The following table summarizes key compounds related to this compound and their notable activities:

| Compound Name | Structural Features | Notable Activities | Uniqueness |

|---|---|---|---|

| This compound | Trifluoromethoxy and bromine groups | Potential anticancer properties | Enhanced lipophilicity |

| Tert-butyl 3-bromo-5,7-difluoroindole-1-carboxylate | Bromine and difluoro groups | Anticancer properties | Different halogenation pattern |

| Tert-butyl 5-fluoroindole-1-carboxylate | Fluoro group instead of trifluoromethoxy | Neuroactive properties | Lacks bromine substitution |

| Tert-butyl 5-methoxyindole-1-carboxylate | Methoxy group instead of trifluoromethoxy | Potential anti-inflammatory effects | Different functional group |

These comparisons illustrate how variations in halogenation and functional groups can influence biological activity, making each compound unique in its potential applications.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer treatment and neuroprotection.

Anticancer Properties

Studies have shown that indole derivatives can act as effective anticancer agents. The presence of the trifluoromethoxy group may enhance the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The neuroactive properties of related indole compounds suggest that this compound may also offer neuroprotective benefits. This is particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

Case Study 1: Anticancer Activity

In a study focusing on indole derivatives, this compound was tested against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of several indole derivatives, including this compound. The compound demonstrated a capacity to reduce neuronal cell death induced by oxidative stress, highlighting its therapeutic potential in treating neurodegenerative disorders .

常见问题

Q. What are the common synthetic routes for tert-butyl 7-bromo-5-(trifluoromethoxy)indole-1-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of the indole scaffold. Key steps include:

- Protection of the indole nitrogen using tert-butoxycarbonyl (Boc) groups, often via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) and DMAP as a catalyst .

- Bromination at the 7-position using electrophilic brominating agents (e.g., NBS or Br₂) under controlled conditions to avoid overhalogenation .

- Introduction of the trifluoromethoxy group at the 5-position via nucleophilic substitution or coupling reactions. For example, potassium trifluoromethoxyborate intermediates may be employed in cross-coupling reactions .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DMAP, CH₂Cl₂, RT, 16 hr | 77% | |

| Bromination | NBS, DMF, 0°C to RT | 85% | |

| Trifluoromethoxy Installation | KHF₂, triisopropyl borate, n-BuLi, THF, -78°C | 65% |

Q. How is flash column chromatography applied in purifying intermediates during synthesis?

Methodological Answer: Flash column chromatography is critical for isolating intermediates with high purity. Key considerations include:

- Stationary phase : Silica gel (230–400 mesh) with optimized solvent gradients (e.g., 5–10% ethyl acetate in hexane) .

- Detection : TLC monitoring (Rf values) under UV light or iodine staining. For example, tert-butyl-protected intermediates often exhibit Rf ≈ 0.55 in 7:3 hexane:EtOAc .

- Workflow : After quenching the reaction, the crude mixture is adsorbed onto silica, loaded onto a column, and eluted with a gradient. Fractions are analyzed by TLC and combined based on purity .

Q. What spectroscopic techniques are used for characterizing intermediates and final products?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms Boc protection. For example, the tert-butyl group appears as a singlet at δ ≈ 1.6 ppm in ¹H NMR .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight and halogen isotope patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) from the Boc group .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential toxicity and irritancy .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., THF, brominated reagents) .

- Waste Disposal : Follow institutional guidelines for halogenated waste, as brominated compounds may require specialized treatment .

Advanced Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The 7-bromo group acts as a directing site for metal-catalyzed coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key factors:

Q. Table 2: Example Suzuki Coupling Conditions

| Catalyst/Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100°C, 12 hr | 72% |

Q. How are X-ray diffraction (XRD) and SHELX software utilized to resolve structural ambiguities?

Methodological Answer:

Q. How do computational methods like DFT elucidate electronic effects of the trifluoromethoxy group?

Methodological Answer:

- Modeling : Optimize geometry at the B3LYP/6-31G(d,p) level to assess electron-withdrawing effects .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation between the trifluoromethoxy group and indole π-system, explaining reduced electron density at the 3-position .

- HOMO-LUMO Gaps : Predicts reactivity trends; lower gaps correlate with higher electrophilicity at brominated positions .

Q. How are contradictions between spectroscopic data and crystallographic results resolved?

Methodological Answer:

- Case Example : If NMR suggests a planar indole ring but XRD shows puckering:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。